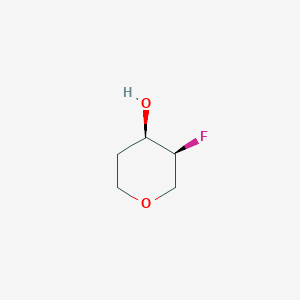

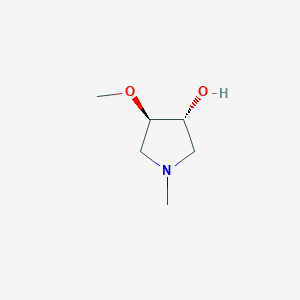

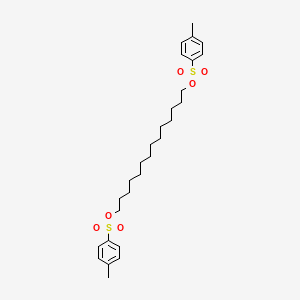

![molecular formula C11H20N2O3 B3112984 tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate CAS No. 1932337-68-2](/img/structure/B3112984.png)

tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate

Vue d'ensemble

Description

This compound is a heterocyclic compound . It exists in solution entirely as the 4H-isomer .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H14N2O.2ClH/c1-9-2-3-10-7-5-8-4-6 (7)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m0../s1 . Physical And Chemical Properties Analysis

The molecular weight of this compound is 215.12 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Reactivity

tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate belongs to the class of compounds that can be synthesized by dehydration of dihydro derivatives like 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These precursors are obtained from cyclization processes, involving compounds such as 3-acyl-1-nitrosopent-1-en-4-ones, under specific conditions. This synthesis pathway emphasizes the importance of oxazinium salts as electrophiles in organic chemistry, showcasing the versatility of such compounds in creating complex molecular structures (Sainsbury, 1991).

Environmental Implications and Degradation

The environmental fate and degradation of related tert-butyl compounds, such as methyl tert-butyl ether (MTBE), offer insights into the potential environmental interactions of tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate. Studies on MTBE reveal that it can be decomposed in various conditions, including cold plasma reactors, suggesting possible degradation pathways for similar tert-butyl compounds in environmental settings (Hsieh et al., 2011).

Biological Activities and Applications

Compounds with tert-butyl groups, such as tert-butylhydroquinone (tBHQ), have shown neuroprotective effects against brain trauma and ischemic stroke, which could suggest potential neurological applications or effects for tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate. TBHQ's effect on the Keap1/Nrf2/ARE pathway indicates a mechanism through which tert-butyl compounds might exert protective effects in neurological contexts (Wang et al., 2014).

Therapeutic Effects on Gastric Ulcers

The therapeutic effects of tert-butyl compounds on gastric ulcers, demonstrated by 2(3)tert-butyl-4-hydroxyanisole (BHA), suggest potential gastroprotective properties for tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate. The ability of BHA to promote healing in acetic acid-induced gastric ulcers in rats indicates a potential avenue for exploring the gastroprotective effects of similar compounds (Wang Li, 2000).

Safety and Hazards

Mécanisme D'action

Mode of Action

Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Its potential effects on various biochemical pathways will depend on its specific targets, which have yet to be identified .

Pharmacokinetics

Metabolism may occur in the liver, and excretion is likely to occur via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects will depend on the compound’s specific targets and the nature of its interactions with these targets .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .

Propriétés

IUPAC Name |

tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMNCYATSGIUDS-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2C1CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H]2[C@H]1CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

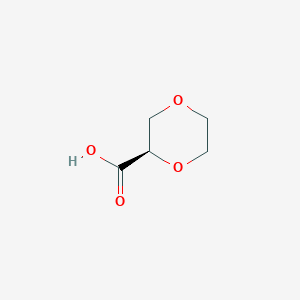

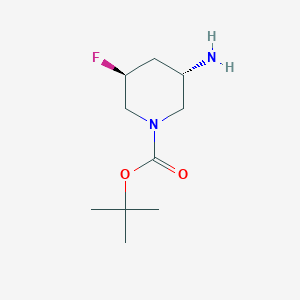

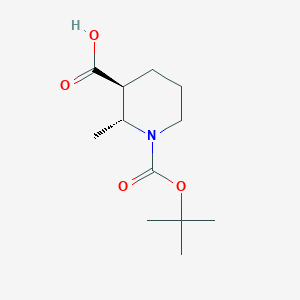

![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3112923.png)

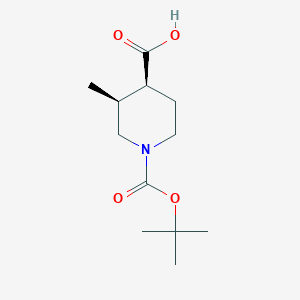

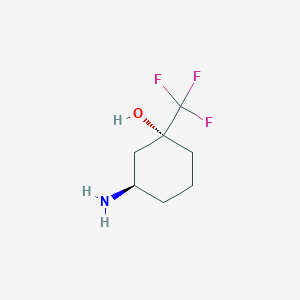

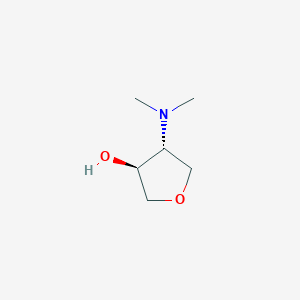

![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B3112946.png)

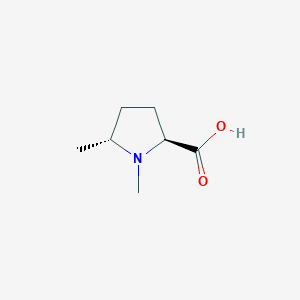

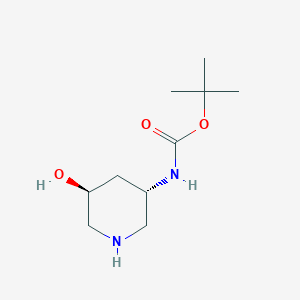

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/structure/B3112954.png)